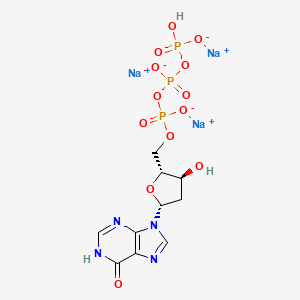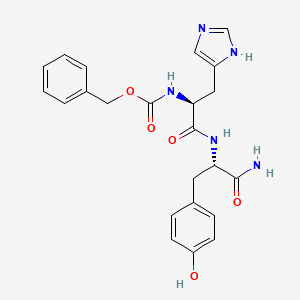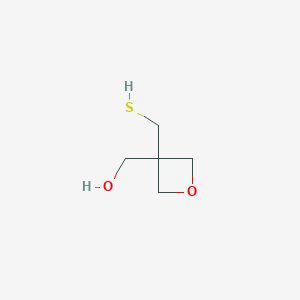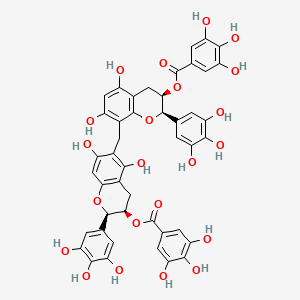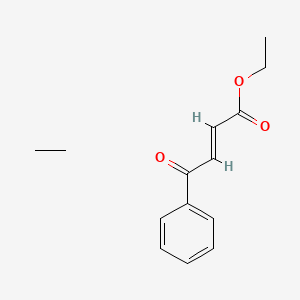![molecular formula C10H15ClN5O8P B15198509 [5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrochloride](/img/structure/B15198509.png)
[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a purine base, a ribose sugar, and a phosphate group, making it a crucial molecule in biochemistry and molecular biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrochloride typically involves multiple steps, starting from the purine base. The process includes the protection of functional groups, glycosylation to attach the ribose sugar, and phosphorylation to introduce the phosphate group. The final step involves the addition of hydrochloride to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, including the use of automated synthesizers and high-throughput screening methods to optimize reaction conditions. The process is carefully controlled to ensure high purity and yield, which is essential for its applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, with temperature, pH, and solvent choice being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs.
Aplicaciones Científicas De Investigación
[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrochloride has numerous applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of nucleotides and nucleosides.
Biology: Plays a crucial role in the study of DNA and RNA synthesis and function.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a reagent in various biochemical assays.
Mecanismo De Acción
The mechanism of action of [5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes, which are critical for its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine Triphosphate (ATP): Similar in structure but with three phosphate groups.
Adenosine Monophosphate (AMP): Similar but with only one phosphate group.
Guanosine Triphosphate (GTP): Similar but with a different purine base (guanine).
Uniqueness
[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrochloride is unique due to its specific combination of functional groups and its ability to participate in a wide range of biochemical reactions. Its structure allows it to interact with various molecular targets, making it a versatile compound in research and industry.
Propiedades
Fórmula molecular |
C10H15ClN5O8P |
|---|---|
Peso molecular |
399.68 g/mol |
Nombre IUPAC |
[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrochloride |
InChI |
InChI=1S/C10H14N5O8P.ClH/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);1H |
Clave InChI |
HYUARQNQAQHMAI-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


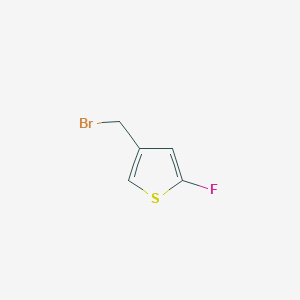


![13-oxo-N-(13-oxo-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine](/img/structure/B15198447.png)



